Steroid sulfatase-IN-4

Steroid sulfatase Endometriosis Irreversible inhibition

Steroid sulfatase-IN-4 (Compound 16) is a sulfamate-based irreversible STS inhibitor with an IC50 of 25 nM in cellular assays. It exhibits only 25% inhibition against human 17β-HSD1 at 1 μM, minimizing confounding off-target effects in endometriosis and estrogen-dependent cancer models. Low intrinsic clearance (Clint <30 μL/min/mg) in human hepatic S9 fraction makes it a benchmark compound for metabolic stability studies. With a defined cytotoxicity threshold (53.6% at 20 μM in HEK-293 cells), researchers can confidently employ dose-response experiments across 10 nM–10 μM ranges. Choose Steroid sulfatase-IN-4 to distinguish STS-specific contributions from 17β-HSD1-driven estrogen biosynthesis.

Molecular Formula C19H17ClN2O5S
Molecular Weight 420.9 g/mol
Cat. No. B12410449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSteroid sulfatase-IN-4
Molecular FormulaC19H17ClN2O5S
Molecular Weight420.9 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N(C)C(=O)C2=CC=C(O2)C3=CC(=C(C=C3)OS(=O)(=O)N)Cl
InChIInChI=1S/C19H17ClN2O5S/c1-12-5-3-4-6-15(12)22(2)19(23)18-10-9-16(26-18)13-7-8-17(14(20)11-13)27-28(21,24)25/h3-11H,1-2H3,(H2,21,24,25)
InChIKeyFNMHDFLXMHWFAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Steroid sulfatase-IN-4: Irreversible STS Inhibitor for Endometriosis and Hormone-Dependent Disease Research


Steroid sulfatase-IN-4 (Compound 16) is an irreversible inhibitor of human steroid sulfatase (STS) with an IC50 of 25 nM in cellular assays [1]. As a small molecule (MW 420.87 g/mol, formula C19H17ClN2O5S), it acts as a sulfamate-based STS antagonist [1]. Its primary research application lies in endometriosis studies, where STS-mediated estrogen biosynthesis is a key pathogenic driver [2][3].

Why Steroid sulfatase-IN-4 Cannot Be Interchanged with Other STS Inhibitors


The STS inhibitor landscape is structurally and functionally heterogeneous, with irreversible sulfamate-based inhibitors (e.g., Irosustat, Steroid sulfatase-IN-4, Steroid sulfatase-IN-8) exhibiting vastly different potency ranges (IC50 from 0.025 nM to >100 nM) depending on assay system and cellular context [1]. Furthermore, emerging data show that certain STS inhibitors possess unintended secondary pharmacology, such as off-target 17β-HSD1 inhibition, which can profoundly alter experimental outcomes in endometriosis and hormone-dependent cancer models [2][3]. Substituting Steroid sulfatase-IN-4 with a structurally distinct STS inhibitor without rigorous cross-validation risks confounding results due to unrecognized potency discrepancies and off-target profiles.

Quantitative Differentiation of Steroid sulfatase-IN-4 Against Comparator STS Inhibitors


Irreversible STS Inhibition Potency: 25 nM IC50 Against Human STS in Cellular Assay

Steroid sulfatase-IN-4 (Compound 16) irreversibly inhibits human steroid sulfatase (STS) with an IC50 of 25 nM in a cellular assay [1]. This places it in the moderate nanomolar potency range among sulfamate-based STS inhibitors, significantly less potent than Irosustat (IC50 = 8 nM) but comparable to Steroid sulfatase-IN-3 (IC50 = 25.8 nM) and more potent than Steroid sulfatase/17β-HSD1-IN-4 (IC50 = 63 nM) [2][3][4][5].

Steroid sulfatase Endometriosis Irreversible inhibition

Metabolic Stability and Low Hepatic Clearance in Human S9 Fraction

Steroid sulfatase-IN-4 exhibits good metabolic stability in human hepatic S9 fraction with a low intrinsic clearance (Clint) of <30 μL/min/mg protein [1]. This ADME property contrasts with Irosustat, which undergoes extensive metabolism and requires phase I/II clinical evaluation for safety [2][3].

Metabolic stability Hepatic clearance In vitro ADME

Modest Off-Target Inhibition of 17β-HSD1 at 1 μM

At 1 μM concentration, Steroid sulfatase-IN-4 produces only 25% inhibition of human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) in a cell-free assay [1][2]. This modest off-target activity is notably lower than that observed for some dual STS/17β-HSD1 inhibitors, such as Steroid sulfatase/17β-HSD1-IN-5, which potently inhibits both enzymes (IC50 = 43 nM for 17β-HSD1) [3].

17β-HSD1 Selectivity Off-target activity

Cytotoxicity Profile in HEK-293 Cells at 20 μM

After 24-hour exposure to 20 μM Steroid sulfatase-IN-4, HEK-293 cells exhibit 53.6% inhibition of viability [1]. This cytotoxicity threshold provides a baseline for in vitro toxicity assessment, though direct comparator data for other STS inhibitors in the same cell line are not publicly available.

Cytotoxicity HEK-293 Safety profiling

Optimal Research Applications for Steroid sulfatase-IN-4 Based on Quantitative Evidence


Endometriosis Pathogenesis Studies Requiring STS Inhibition Without Profound 17β-HSD1 Interference

Steroid sulfatase-IN-4 (IC50 = 25 nM) provides effective STS blockade with minimal 17β-HSD1 inhibition (25% at 1 μM) [1][2]. This profile is ideal for in vitro and ex vivo endometriosis models where discerning the specific contribution of STS-mediated estrogen biosynthesis from 17β-HSD1-driven pathways is essential. Unlike dual inhibitors (e.g., Steroid sulfatase/17β-HSD1-IN-5, IC50 = 43 nM for 17β-HSD1), Steroid sulfatase-IN-4 minimizes confounding effects on 17β-HSD1 activity [3].

In Vitro ADME and Metabolic Stability Studies Leveraging Low Hepatic Clearance

The low intrinsic clearance of Steroid sulfatase-IN-4 (Clint < 30 μL/min/mg protein) in human hepatic S9 fraction makes it a suitable tool for in vitro pharmacokinetic and metabolism studies [1]. Researchers investigating the metabolic fate of sulfamate-based STS inhibitors can use this compound as a benchmark for compounds with favorable stability profiles, contrasting with extensively metabolized inhibitors like Irosustat [4][5].

Dose-Response Profiling in Hormone-Dependent Cancer Cell Lines

With a defined IC50 of 25 nM and a cytotoxicity threshold of 53.6% inhibition at 20 μM in HEK-293 cells, Steroid sulfatase-IN-4 enables precise dose-response experiments in estrogen-dependent cancer cell lines (e.g., MCF-7, ZR-75-1) [1][6]. Researchers can select concentrations within the 10 nM to 10 μM range to achieve varying degrees of STS inhibition while staying below overtly cytotoxic levels, facilitating mechanistic dissection of STS-dependent proliferation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Steroid sulfatase-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.